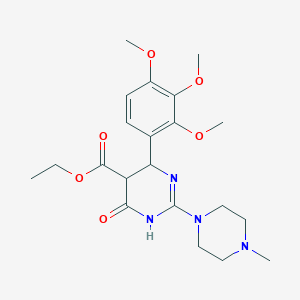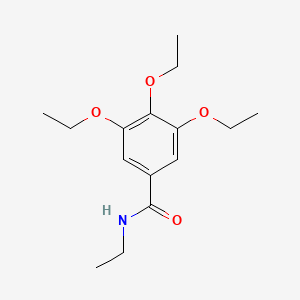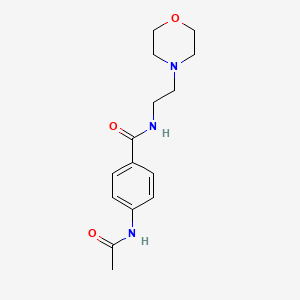![molecular formula C23H27N3O4 B11181033 N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11181033.png)
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and an ethoxypropyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethoxypropyl carbamoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including the modulation of enzyme activity, the inhibition of cellular processes, and the activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide include:
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine atoms, which can exhibit similar reactivity and chemical properties.
Nicardipine Related Compound D: A compound with a similar pyrrolidine ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(3-ethoxypropylcarbamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-2-30-14-8-13-24-23(29)19-11-6-7-12-20(19)25-22(28)17-15-21(27)26(16-17)18-9-4-3-5-10-18/h3-7,9-12,17H,2,8,13-16H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
PQIXGBANVLXUND-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11180953.png)
![6-Chloro-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11180957.png)

![1-(4-acetylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11180967.png)
![Isopropyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11180971.png)




![N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11181023.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11181028.png)

![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11181037.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11181042.png)
